![molecular formula C15H10N2O3 B1359892 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid CAS No. 1089342-74-4](/img/structure/B1359892.png)
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid” is a chemical compound with the CAS Number: 1089342-74-4 and Linear Formula: C15H10N2O3 . Its IUPAC Name is the same as its common name .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) .Chemical Reactions Analysis
There is a reported photoredox C–H arylation of similar compounds, where mixtures of diazonium salts and heteroarenes were irradiated with green light in the presence of eosin Y disodium salt as a photocatalyst .Physical and Chemical Properties Analysis
The compound has a Molecular Weight of 266.26 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Tautomerism and Molecular Interactions
Tautomerism plays a crucial role in the stability and reactivity of pyrimidine derivatives, impacting their interaction with biological molecules. The study of tautomeric equilibria, particularly in purine and pyrimidine bases, reveals how molecular interactions in different environments can influence the stability of these compounds. This understanding is vital for designing drugs that target nucleic acid components, with potential applications in treating genetic disorders and cancers (Person et al., 1989).
Anti-inflammatory Applications
Pyrimidine derivatives exhibit a wide range of pharmacological effects, including significant anti-inflammatory properties. These effects are attributed to their interaction with key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Understanding the anti-inflammatory mechanisms of pyrimidines can guide the development of new therapeutic agents for inflammatory diseases (Rashid et al., 2021).
Anticancer Properties
Pyrimidine scaffolds have been recognized for their potential in cancer therapy. The synthesis and biological evaluation of pyrimidine derivatives have shown promising anticancer activities through various mechanisms, indicating their potential as future drug candidates. This area of research is particularly significant for discovering novel treatments for various types of cancer (Kaur et al., 2014).
Optoelectronic Materials
The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials are used in electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the versatility of pyrimidine derivatives beyond their biological applications (Lipunova et al., 2018).
Synthetic Biology
Unnatural base pairs, including those derived from pyrimidine analogs, are being developed for use in synthetic biology. These base pairs expand the genetic alphabet and enable the encoding of novel amino acids and proteins, offering new possibilities in biotechnology and medicine (Saito-Tarashima & Minakawa, 2018).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound 4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is believed that the compound interacts with its targets by binding to specific sites, leading to changes in the function of the targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the action of this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include temperature, pH, and the presence of other compounds or substances.
Biochemical Analysis
Biochemical Properties
4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with magnesium ions (Mg2+), which are essential cofactors for many enzymatic reactions . The keto oxygen atom at the 4-position and the nitrogen atom in the pyrimidine ring can chelate with Mg2+ ions, stabilizing the enzyme-substrate complex and enhancing the catalytic efficiency .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate the expression of genes involved in cell proliferation and survival, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. The compound’s keto group and nitrogen atoms can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site, leading to enzyme inhibition . This inhibition can result in the downregulation of specific metabolic pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as the inhibition of tumor growth and modulation of immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways, leading to alterations in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Properties
IUPAC Name |
4-oxo-3-phenylpyrido[1,2-a]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12(10-4-2-1-3-5-10)8-16-13-7-6-11(15(19)20)9-17(13)14/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFOCCNBXIVYON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CN3C2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
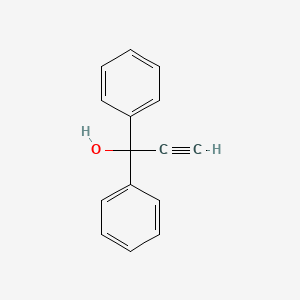

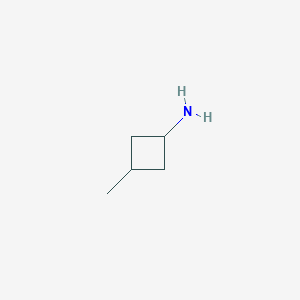

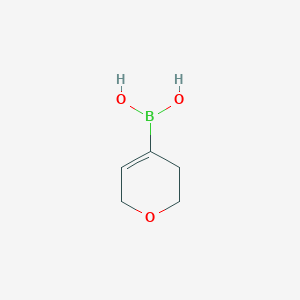
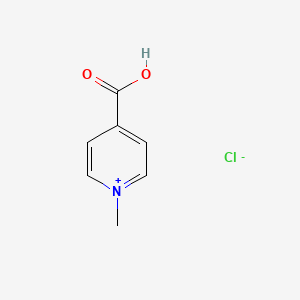
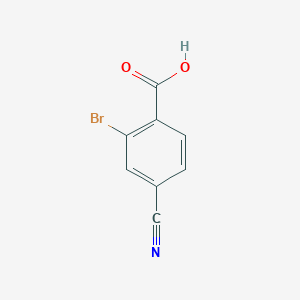
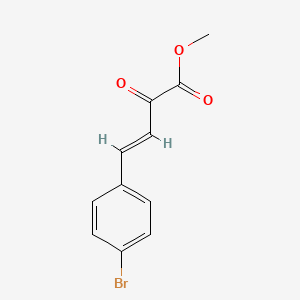
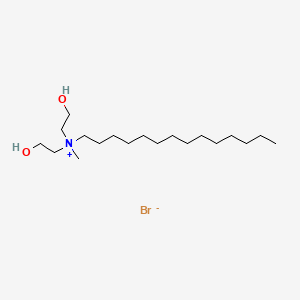
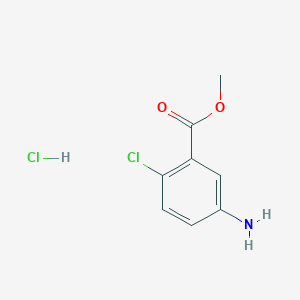
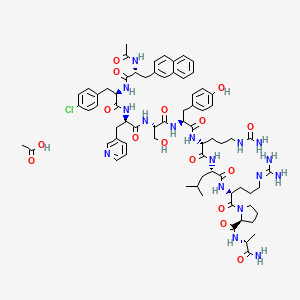
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)
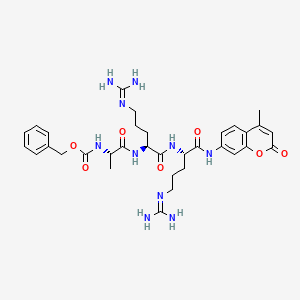
![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)
